

Application Notes and Protocols: Cell Culture-Based Assays to Evaluate Glycyrrhizin Cytotoxicity

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Compound of Interest

Compound Name: Glycyrrhizin

Cat. No.: B15608775

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyrrhizin, a major active triterpenoid saponin isolated from the roots of licorice (*Glycyrrhiza* species), has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1][2][3] Evaluating the cytotoxic potential of **glycyrrhizin** is a critical step in understanding its therapeutic window and mechanism of action in cancer cells. This document provides detailed protocols for common cell culture-based assays to assess the cytotoxicity of **glycyrrhizin** and its derivatives.

Data Presentation: Glycyrrhizin Cytotoxicity

The cytotoxic effects of **glycyrrhizin** and its related compounds have been evaluated across various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Compound/Extract	Cell Line	Assay	IC50 Value	Reference
18 β -glycyrrhetic acid	MCF7 (Breast Cancer)	MTT	0.412 \pm 0.004 μ M	[4]
Chloroform extract of Glycyrrhiza glabra	MCF7 (Breast Cancer)	MTT	0.4485 \pm 0.001 μ M	[4]
Methanol extract of Glycyrrhiza glabra	MCF7 (Breast Cancer)	MTT	0.9906 \pm 0.001 μ M	[4]
Water extract of Glycyrrhiza glabra	MCF7 (Breast Cancer)	MTT	1.288 \pm 0.005 μ M	[4]
Glycyrrhiza glabra extract (Indian origin)	MCF7 (Breast Cancer)	MTT	56.10 \pm 2.38 μ g/mL	[5]
Licorice Extract (LE)	HL-60 (Leukemia)	MTT	130.2 μ g/mL (48h)	[2]
Glycyrrhiza glabra extract (from Afghanistan, P14)	HaCaT (Keratinocyte)	MTT	158.8 μ g/mL	[6]
Glycyrrhiza glabra extract (from Afghanistan, P12)	A549 (Lung Cancer)	MTT	205.6 μ g/mL	[6]
Glycyrrhiza glabra extract	A549 (Lung Cancer)	MTT	189.1 μ g/mL	[7]

(from Calabria,
Italy, P03)

Glycyrrhiza glabra extract (from Calabria, Italy, P03)	HaCaT (Keratinocyte)	MTT	241.9 µg/mL	[7]
Glycyrrhizin	A549 (Lung Cancer) & Cisplatin Combination	MTS	~35 µM Cisplatin with 2 mM Glycyrrhizin	[8]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9][10]

Materials:

- **Glycyrrhizin** stock solution (dissolved in a suitable solvent like DMSO or cell culture medium)
- Selected cell line (e.g., MCF7, A549, HepG2)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)[9]
- DMSO (Dimethyl sulfoxide)
- Phosphate Buffered Saline (PBS)

- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[11\]](#)
- Compound Treatment: Prepare serial dilutions of **glycyrrhizin** in the complete medium. After 24 hours, remove the old medium from the wells and add 100 μ L of the various concentrations of **glycyrrhizin**. Include a vehicle control (medium with the same concentration of solvent used to dissolve **glycyrrhizin**) and a no-treatment control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[\[10\]](#)[\[11\]](#)
- Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[11\]](#) Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[9\]](#)
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[\[9\]](#)[\[11\]](#)
- Data Analysis: Calculate the percentage of cell viability using the following formula:
 - % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
 - The IC₅₀ value can be determined by plotting a dose-response curve of cell viability versus **glycyrrhizin** concentration.

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]

Materials:

- **Glycyrrhizin** stock solution
- Target cells
- 96-well plates
- Serum-free cell culture medium
- LDH Assay Kit (commercially available)
- Microplate reader

Protocol:

- **Cell Seeding and Treatment:** Seed cells in a 96-well plate and treat with various concentrations of **glycyrrhizin** as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
- **Supernatant Collection:** After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
- **LDH Reaction:** Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
- **Reaction Mixture Addition:** Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
- **Incubation:** Incubate the plate at room temperature for up to 30 minutes, protected from light.
[12]
- **Absorbance Measurement:** Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[12]

- Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
 - % Cytotoxicity = $\frac{[(\text{Compound-treated LDH activity} - \text{Spontaneous LDH activity}) / (\text{Maximum LDH activity} - \text{Spontaneous LDH activity})] \times 100}{}$.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. **Glycyrrhizin** has been shown to induce apoptosis in various cancer cell lines, including prostate and gastric cancer cells.[\[1\]](#)[\[13\]](#)

Materials:

- **Glycyrrhizin** stock solution
- Target cells
- 6-well plates
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

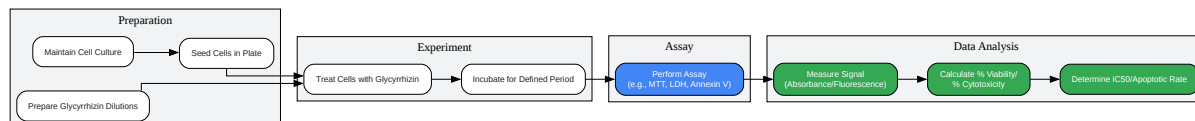
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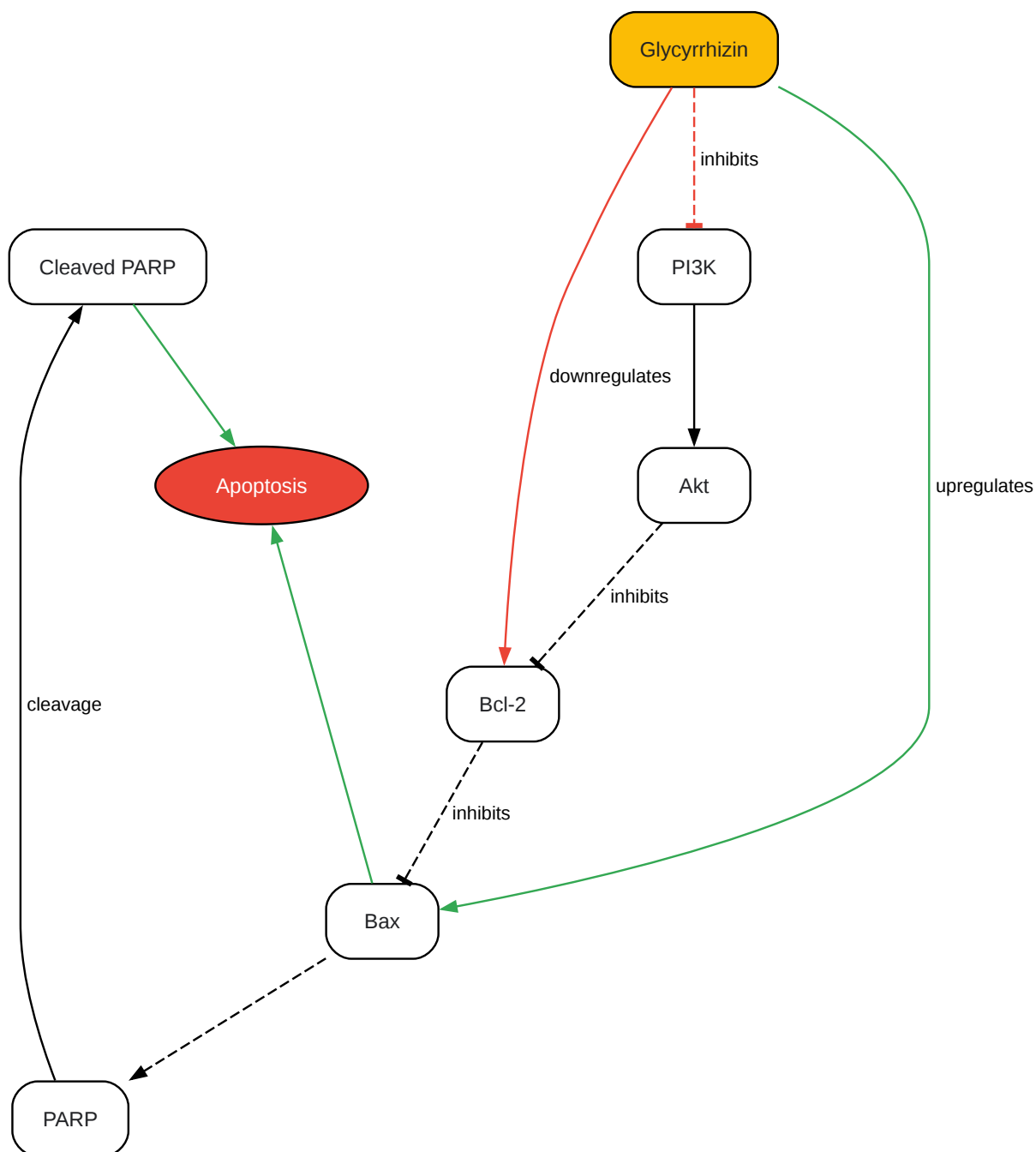
- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of **glycyrrhizin** for a specific time (e.g., 48 hours).[\[13\]](#)
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
- Washing: Wash the cells twice with cold PBS.[\[13\]](#)
- Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[\[13\]](#)

- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
- Sample Preparation for Flow Cytometry: Add 400 μ L of binding buffer to each tube.[13]
- Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[13] The cell populations will be distinguished as follows:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assays





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